8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of furochromenones, which are characterized by a fused furan and chromenone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromenone ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
Uniqueness
8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific hexyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to similar compounds.
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
8-hexyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C21H26O3/c1-6-7-8-9-10-16-14(4)19-17(24-21(16)22)11-12(2)18-13(3)15(5)23-20(18)19/h11H,6-10H2,1-5H3 |
InChI Key |
ZBUCEBVAFJFBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C3=C2OC(=C3C)C)C)OC1=O)C |
Origin of Product |
United States |
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